4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid
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Overview
Description
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is a complex organic compound that features a benzoxazine ring fused with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the dimethylpropanoyl moiety can be reduced to form alcohols.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The benzoxazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethylpropanoyl)benzoic acid: Shares the dimethylpropanoyl group but lacks the benzoxazine and boronic acid functionalities.
2,2-Dimethylpropanoic acid: A simpler compound with only the dimethylpropanoyl group.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Contains a thiazole ring instead of a benzoxazine ring.
Uniqueness
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is unique due to the combination of the benzoxazine ring and boronic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H16BNO4 |
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Molecular Weight |
261.08 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropanoyl)-1,4-benzoxazin-3-yl]boronic acid |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)12(16)15-9-6-4-5-7-10(9)19-8-11(15)14(17)18/h4-8,17-18H,1-3H3 |
InChI Key |
XQSKLUZQSOLPCS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=COC2=CC=CC=C2N1C(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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